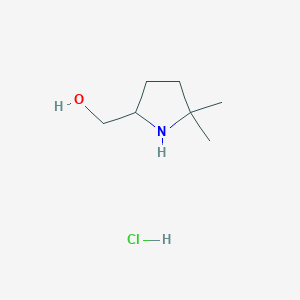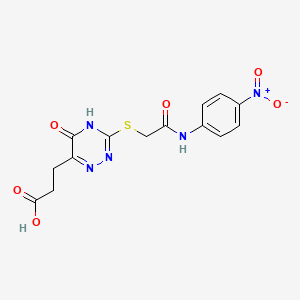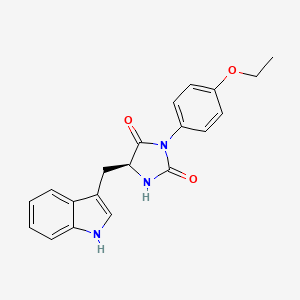![molecular formula C24H21Cl2N3O3S B2735042 2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 865655-38-5](/img/no-structure.png)
2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H21Cl2N3O3S and its molecular weight is 502.41. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
- The study of reactions involving similar pyrimidine derivatives underlines the versatility of these compounds in organic synthesis. For instance, reactions of dimethyl [6-methyl-3-phenyl and 3-(4-chlorophenyl)-6-methyl]-1,3-oxazine-2,4(3H)-diones with various amines under different conditions have been explored, yielding a range of products including pyrimidines and acetoacetamides, showcasing the reactivity and potential for functionalization of similar compounds (Kinoshita et al., 1989).
Medicinal Chemistry and Biological Activity
- The synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings as antimicrobial agents reveal the potential bioactivity of structurally related compounds. This research emphasizes the importance of structural motifs present in the query compound for developing new antimicrobial agents (Hossan et al., 2012).
Radiolabeling and Imaging Applications
- Compounds within the pyrimidine family have been utilized in the development of selective radioligands for imaging, such as in the radiosynthesis of [18F]PBR111 for imaging the translocator protein with PET. This underscores the application of pyrimidine derivatives in diagnostic imaging and the potential for compounds like the one to be adapted for similar purposes (Dollé et al., 2008).
Material Science and Polymer Research
- The formation of polymeric coordination complexes from reactions involving tautomeric amidines and 3-ferrocenylmethylidene-2,4-pentanedione, leading to pyrimidine and piperidone derivatives, illustrates the potential of pyrimidine compounds in material science, specifically in creating novel coordination polymers with unique properties (Klimova et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-1-carboxylic acid with N-(4-ethylphenyl)glycine methyl ester followed by the deprotection of the resulting methyl ester to yield the final product.", "Starting Materials": [ "3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-1-carboxylic acid", "N-(4-ethylphenyl)glycine methyl ester" ], "Reaction": [ "Step 1: Dissolve 3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-1-carboxylic acid (1.0 equiv) and N-(4-ethylphenyl)glycine methyl ester (1.2 equiv) in dry DMF.", "Step 2: Add EDC (1.2 equiv) and HOBt (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Purify the crude product by column chromatography to obtain the protected amide intermediate.", "Step 5: Deprotect the methyl ester using LiOH in THF to yield the final product." ] } | |
Numéro CAS |
865655-38-5 |
Formule moléculaire |
C24H21Cl2N3O3S |
Poids moléculaire |
502.41 |
Nom IUPAC |
2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H21Cl2N3O3S/c1-4-15-5-7-16(8-6-15)27-20(30)12-28-23-21(13(2)14(3)33-23)22(31)29(24(28)32)17-9-10-18(25)19(26)11-17/h5-11H,4,12H2,1-3H3,(H,27,30) |
Clé InChI |
GHNBVLYVAPRYSB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC(=C(C=C4)Cl)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2734959.png)
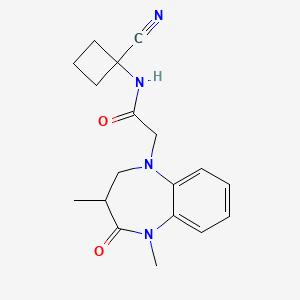
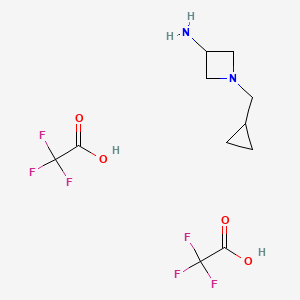
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)sulfonyl]-1H-indole](/img/structure/B2734962.png)
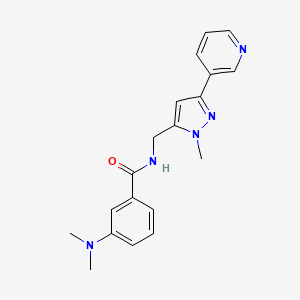
![6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734966.png)
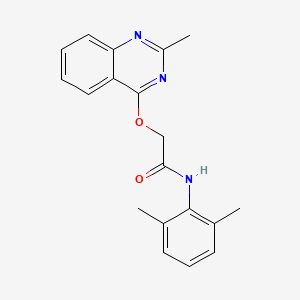

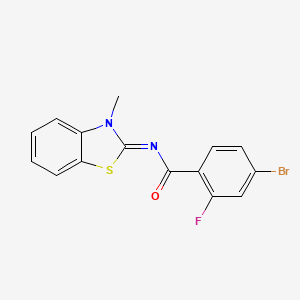

![Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate](/img/structure/B2734976.png)
